molecular formula C4H9K2O4P B13748990 Dipotassium butyl phosphate CAS No. 53126-06-0

Dipotassium butyl phosphate

Katalognummer: B13748990
CAS-Nummer: 53126-06-0
Molekulargewicht: 230.28 g/mol
InChI-Schlüssel: ASQKVSNYBNCYBV-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dipotassium butyl phosphate is an inorganic compound with the molecular formula C₄H₉K₂O₄P. It is a derivative of phosphoric acid where two potassium ions replace two hydrogen ions. This compound is known for its solubility in water and its applications in various industrial and scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dipotassium butyl phosphate can be synthesized through the neutralization reaction of butyl phosphate with potassium hydroxide. The reaction typically involves mixing stoichiometric amounts of butyl phosphate and potassium hydroxide in an aqueous solution, followed by heating to facilitate the reaction. The reaction can be represented as follows:

C4H9PO4+2KOHC4H9K2O4P+2H2O\text{C}_4\text{H}_9\text{PO}_4 + 2\text{KOH} \rightarrow \text{C}_4\text{H}_9\text{K}_2\text{O}_4\text{P} + 2\text{H}_2\text{O} C4​H9​PO4​+2KOH→C4​H9​K2​O4​P+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then subjected to filtration and purification processes to obtain the final product. The use of activated carbon for decolorization and crystallization techniques are common steps in the industrial production process .

Analyse Chemischer Reaktionen

Types of Reactions

Dipotassium butyl phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: this compound can participate in substitution reactions where the butyl group or the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butyl phosphate derivatives with higher oxidation states, while reduction may produce butyl phosphate derivatives with lower oxidation states .

Wissenschaftliche Forschungsanwendungen

Dipotassium butyl phosphate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of dipotassium butyl phosphate involves its ability to act as a buffering agent, maintaining pH stability in various environments. It interacts with molecular targets such as enzymes and proteins, stabilizing their structure and function. The compound’s buffering capacity is crucial in maintaining optimal conditions for biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dipotassium phosphate (K₂HPO₄): Similar in structure but lacks the butyl group.

    Potassium dihydrogen phosphate (KH₂PO₄): Contains one potassium ion and one hydrogen ion.

    Tripotassium phosphate (K₃PO₄): Contains three potassium ions and no hydrogen ions.

Uniqueness

Dipotassium butyl phosphate is unique due to the presence of the butyl group, which imparts distinct chemical properties and reactivity compared to other potassium phosphate derivatives. This uniqueness makes it suitable for specific applications where the butyl group plays a crucial role in the compound’s functionality .

Eigenschaften

CAS-Nummer

53126-06-0

Molekularformel

C4H9K2O4P

Molekulargewicht

230.28 g/mol

IUPAC-Name

dipotassium;butyl phosphate

InChI

InChI=1S/C4H11O4P.2K/c1-2-3-4-8-9(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);;/q;2*+1/p-2

InChI-Schlüssel

ASQKVSNYBNCYBV-UHFFFAOYSA-L

Kanonische SMILES

CCCCOP(=O)([O-])[O-].[K+].[K+]

Physikalische Beschreibung

Liquid

Verwandte CAS-Nummern

1623-15-0 (Parent)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.